2,4-Imidazolidinedione, 5-(4-bromobutyl)-
Overview
Description
Synthesis Analysis
The synthesis of imidazolidinedione derivatives often involves multi-component reactions, providing a pathway to create novel compounds. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives have been synthesized via a one-pot, four-component reaction, showcasing the complexity and efficiency of modern synthetic methods in producing imidazolidinedione derivatives (Mahdavi et al., 2012). Moreover, the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its derivatives from histidine highlights the diverse starting materials and strategies employed in the synthesis of related compounds (Maat et al., 1979).
Molecular Structure Analysis
The molecular structure of imidazolidinedione derivatives has been extensively studied, often revealing intricate details about their conformation and stereochemistry. The study of 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione, for example, demonstrates the coplanar nature of the imidazolidinedione and fluorobenzylidene rings, highlighting the structural characteristics that might influence its chemical behavior (Simone et al., 1995).
Chemical Reactions and Properties
Imidazolidinedione derivatives participate in a variety of chemical reactions, leading to the formation of numerous novel compounds. For example, reactions of thiazolidine-2,5-dithiones with amino nucleophiles have led to the synthesis of imidazolidine-2,4-dithiones and related compounds, showcasing the reactivity of these molecules and their potential for generating diverse chemical structures (Yamamoto et al., 1990).
Scientific Research Applications
Anticancer Activity
- Scientific Field: Pharmacology and Oncology .
- Application Summary: Hydantoin and its derivatives have shown promising growth inhibitory activity against several distinct cancer cell lines . Specific derivatives have shown good antiproliferative activity against the lung cancer cell line A549 and inhibited autophosphorylation of epidermal growth factor receptor (EGFR) in the same cell line .
- Methods of Application: The compounds were synthesized and then screened for their anticancer activity against specific cancer cell lines . The specific methods of synthesis and screening are not detailed in the source.
- Results: One derivative, 5,5-diphenylimidazolidine-2,4-dione, displayed promising growth inhibitory activity against several distinct cancer cell lines .
Anticoagulant Activity
- Scientific Field: Pharmacology .
- Application Summary: Some imidazolidine-2,4-dione derivatives have been evaluated for their anticoagulant activities .
- Methods of Application: The compounds were synthesized and then evaluated for their anticoagulant activity using Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) coagulation assays .
- Results: One compound, 3-(2,6-bis (4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one, was highly responsive in anticoagulant screening compared with the reference of heparin .
Solvent in Industrial Applications
- Scientific Field: Industrial Chemistry .
- Application Summary: 1,3-Dimethyl-2-imidazolidinone is a polar solvent and Lewis base . It is used in various industrial applications due to its ability to dissolve a wide range of compounds .
- Methods of Application: The compound is used directly as a solvent in various industrial processes .
- Results: The use of 1,3-Dimethyl-2-imidazolidinone as a solvent has improved the efficiency of several industrial processes .
Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Imidazolidinone ring is a common feature in several drugs, including emicerfont, imidapril, and azlocillin . It is also found in Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST) .
- Methods of Application: The imidazolidinone ring is incorporated into the drug molecule during the synthesis process .
- Results: Drugs featuring the imidazolidinone ring have shown efficacy in treating several diseases .
Permanent Press Clothing
- Scientific Field: Textile Industry .
- Application Summary: Dimethylol ethylene urea, a derivative of 2-imidazolidinone, is used in the production of permanent press clothing .
- Methods of Application: The compound is applied to the fabric during the manufacturing process to give it a permanent press effect .
- Results: The use of this compound has improved the quality and durability of permanent press clothing .
Herbicide
- Scientific Field: Agriculture .
- Application Summary: Imidazolinones are a class of herbicides used for weed control .
- Methods of Application: The herbicide is applied to the soil or plants to control the growth of unwanted vegetation .
- Results: Imidazolinone herbicides have proven effective in controlling a wide range of weed species .
properties
IUPAC Name |
5-(4-bromobutyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKXHFCQVEYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885435 | |
Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
CAS RN |
28484-49-3 | |
Record name | 5-(4-Bromobutyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28484-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Imidazolidinedione, 5-(4-bromobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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